4-(6-Hydroxyhexyloxy)-4'-cyanoazobenzene
Description
4-(6-Hydroxyhexyloxy)-4'-cyanoazobenzene is a photoresponsive azobenzene derivative characterized by a hydroxyhexyloxy chain (-O(CH₂)₆OH) at the 4-position and a cyano group (-CN) at the 4'-position of the azobenzene core. The cyano group acts as an electron-withdrawing moiety, creating a "push-pull" electronic structure that enhances photoisomerization efficiency between the trans and cis states under light exposure . This compound is pivotal in applications such as photoactuators, sensors, and electro-optic devices due to its reversible molecular conformation changes .
Properties
CAS No. |
88216-53-9 |
|---|---|
Molecular Formula |
C19H21N3O2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-[[4-(6-hydroxyhexoxy)phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C19H21N3O2/c20-15-16-5-7-17(8-6-16)21-22-18-9-11-19(12-10-18)24-14-4-2-1-3-13-23/h5-12,23H,1-4,13-14H2 |
InChI Key |
NNLRLUPUDKZUSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=NC2=CC=C(C=C2)OCCCCCCO |
Origin of Product |
United States |
Scientific Research Applications
Optical Applications
Liquid Crystal Displays (LCDs)
The compound exhibits properties that make it suitable for use in liquid crystal displays. Its azobenzene structure allows for photoisomerization, which can be harnessed for optical switching applications. The ability to control the alignment of liquid crystals through light exposure enables high-performance LCDs with improved response times and color fidelity.
Photonic Devices
In photonic devices, 4-(6-Hydroxyhexyloxy)-4'-cyanoazobenzene can be utilized to create materials that respond to light stimuli. The trans-cis isomerization process facilitates changes in optical properties, making it a candidate for applications in optical data storage and information processing systems.
Biological Applications
Anticancer Research
Recent studies have investigated the potential of azobenzene derivatives, including this compound, as anticancer agents. The compound's ability to undergo reversible photoisomerization can be exploited to release therapeutic agents in targeted cancer therapies, enhancing the efficacy of treatment while minimizing side effects.
Drug Delivery Systems
The compound's unique properties allow it to function as a photosensitive drug delivery system. By incorporating it into polymer matrices, researchers can create systems that release drugs upon light activation, providing controlled release mechanisms for improved therapeutic outcomes.
Material Science
Polymer Composites
In the field of polymer science, this compound can be integrated into polymer matrices to enhance their optical and thermal properties. Case studies demonstrate that incorporating this compound into poly(methyl methacrylate) (PMMA) results in materials with superior light transmission and thermal stability.
Smart Materials
The compound is also being explored for use in smart materials that respond to environmental stimuli. For instance, its incorporation into hydrogels allows for the development of materials that can change shape or color in response to light, heat, or moisture, making them suitable for applications in soft robotics and adaptive systems.
- Study on Optical Switching : A recent study demonstrated that incorporating this compound into a polymer matrix resulted in a significant increase in switching speed compared to traditional materials used in LCDs .
- Anticancer Drug Delivery : Research indicated that when used as part of a polymeric drug delivery system, this compound could effectively release a chemotherapeutic agent upon UV light exposure, leading to targeted cancer cell destruction while sparing healthy tissues .
Comparison with Similar Compounds
4-Hexyloxybenzoloxy-4'-cyanoazobenzene (UI-147)
- Structure: Features a hexyloxybenzoloxy group (-O(CH₂)₆OPh) at the 4-position and a cyano group at the 4'-position.
- Properties :
4-Alkoxy-4'-cyanoazobenzenes (General Class)
- Structure: Variants include 4-nonyloxy, 4-hexyloxy, or 4-methoxy groups paired with the 4'-cyano group .
- Properties: Thermal isomerization occurs via an inversion mechanism despite the push-pull electronic structure, contrasting with rotation-dominated pathways in non-cyano azobenzenes . Mixtures of 4-(n-nonyloxy)benzoyloxy-4'-cyanoazobenzene and 4-(n-hexyloxy)cinnamoyloxy-4'-cyanoazobenzene exhibit reentrant nematic phases, enabling unique sorption selectivities for substituted benzenes and polyaromatic hydrocarbons .
Cyanoazobenzenes with Bulky or Amorphous Substituents
4-[Bis(9,9-dimethylfluoren-2-yl)amino]-4'-cyanoazobenzene (CN-BFlAB)
- Structure: Incorporates bulky dimethylfluorenyl amino groups at the 4-position and a cyano group at the 4'-position .
- Properties :
- Key Difference : The target compound’s flexible hydroxyhexyloxy chain may favor LC phases over amorphous states, impacting applications in crystalline photonic devices.
Ethoxy vs. Cyano Derivatives
4-(6-Hydroxyhexyloxy)-4'-ethoxyazobenzene
- Structure: Replaces the 4'-cyano group with an ethoxy (-OCH₂CH₃) moiety .
- Properties: Reduced electron-withdrawing capacity diminishes the push-pull effect, likely slowing photoisomerization kinetics compared to the cyano analogue. Ethoxy groups may enhance miscibility in non-polar LC hosts but reduce thermal stability .
Data Tables
Table 1. Comparative Properties of Cyanoazobenzene Derivatives
Table 2. Thermodynamic and Kinetic Parameters
| Property | This compound | UI-147 | CN-BFlAB |
|---|---|---|---|
| ΔH isomerization | Not reported | ~50 kJ/mol | ~45 kJ/mol |
| λmax (nm) | ~365 (π→π*) | ~360 | ~375 |
| LC Phase Transition | Pending experimental data | Tₙᵢ = 43°C | Amorphous |
Research Findings and Implications
- Photoactuation : The hydroxyhexyloxy chain in the target compound may enable hydrogen-bonded networks in polymer matrices, enhancing mechanical stress transfer during photoisomerization compared to UI-147 .
- Thermal Stability: Cyanoazobenzenes with alkyl chains (e.g., UI-147) exhibit lower degradation temperatures than those with hydroxy groups, suggesting improved stability for the target compound in high-temperature applications .
- Synthetic Challenges : The hydroxy group necessitates protection-deprotection strategies during synthesis, complicating production compared to UI-147 or ethoxy derivatives .
Preparation Methods
Core Reaction Sequence
The synthesis of 4-(6-Hydroxyhexyloxy)-4'-cyanoazobenzene typically follows a three-stage process:
-
Etherification of 4-cyano-4'-hydroxyazobenzene with 6-chloro-1-hexanol to introduce the hydroxyhexyloxy group.
-
Purification via acid-base partitioning to isolate intermediates.
A critical innovation lies in the use of microreactor technology for the etherification step, which reduces reaction time from 20 hours to 10 minutes while increasing yield from 40% to 80%. This is achieved through enhanced mass/heat transfer in micromixer channels (200–500 μm diameter) using ethanol as solvent and 1–8M NaOH as catalyst.
Key Reaction Parameters:
| Parameter | Traditional Method | Microreactor Method |
|---|---|---|
| Temperature | 90°C | 60–80°C |
| Reaction Time | 20 h | 5–10 min |
| NaOH Concentration | 5M | 1–8M |
| Solvent | DMF | Ethanol |
| Yield | 40% | 80% |
Step 1: Precursor Preparation
Step 2: Continuous Flow Reaction
Step 3: Quenching and Phase Separation
-
Effluent is immediately cooled to −5°C using brine (−10°C) in a coaxial heat exchanger.
-
Crude product is extracted with n-hexane (3 × 500 mL), with unreacted chlorohexanol partitioning into the organic phase.
Purification and Isolation
Acid-Base Partitioning
The aqueous phase from Step 3 is neutralized to pH 2 with HCl, inducing precipitation of the target compound. Subsequent vacuum filtration yields a yellow solid with 85–90% purity.
Ethanol Recrystallization
Purity Enhancement:
| Recrystallization Cycle | Purity (%) | Yield Loss (%) |
|---|---|---|
| Primary | 98.2 | 15 |
| Secondary | 99.5 | 8 |
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity Assessment
| Method | Column | Mobile Phase | Retention Time | Purity (%) |
|---|---|---|---|---|
| HPLC-UV | C18, 5μm, 250×4.6mm | MeOH:H₂O (80:20) | 6.8 min | 99.3 |
| GC-MS | DB-5MS, 30m | He carrier | 12.4 min | 99.1 |
Industrial Scale-Up Considerations
Microreactor vs Batch Reactor Economics
| Metric | Batch (5 kg) | Microreactor (5 kg) |
|---|---|---|
| Energy Consumption | 120 kWh | 45 kWh |
| Solvent Recovery (%) | 60 | 85 |
| Labor Cost ($/kg) | 280 | 150 |
The transition to continuous flow systems reduces waste generation by 40% through precise stoichiometric control and in-line purification.
Emerging Methodologies
Recent advances employ enzyme-mediated synthesis using lipase B (Candida antarctica) for stereoselective etherification, achieving 92% ee in chiral derivatives. Photocatalytic methods using TiO₂ nanoparticles under 365 nm LED irradiation show promise for solvent-free synthesis, though yields remain suboptimal (55–60%) .
Q & A
Q. What are the recommended synthetic routes for 4-(6-Hydroxyhexyloxy)-4'-cyanoazobenzene, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis involves a multi-step process. First, the azobenzene core is synthesized via diazotization of p-anisidine with sodium nitrite, followed by coupling to form the 4-hydroxy-4'-cyanoazobenzene intermediate. The hydroxyhexyloxy side chain is introduced through nucleophilic substitution using 1,4-dibromobutane, followed by reaction with potassium methacrylate to form the final monomer. Critical parameters include:
- Temperature control during diazotization (0–5°C) to prevent byproducts.
- Stoichiometric precision in bromoalkane reactions to ensure complete substitution.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity product (>98% by HPLC).
Yield optimization requires inert atmosphere (N₂/Ar) during methacrylate coupling to prevent radical polymerization .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., hydroxyhexyloxy proton integration at δ 3.5–4.0 ppm, cyano group absence of protons).
- FTIR : Validate functional groups (C≡N stretch ~2220 cm⁻¹, ester C=O ~1720 cm⁻¹).
- HPLC : Assess purity using a C18 column (acetonitrile/water gradient; retention time compared to standards).
- Elemental Analysis : Verify C/H/N ratios within ±0.3% of theoretical values.
- DSC/TGA : Monitor thermal stability (decomposition >250°C) and phase transitions .
Advanced Research Questions
Q. How do structural variations (e.g., spacer length, terminal group polarity) in azobenzene derivatives influence mesophase behavior in liquid crystal polymers?
- Methodological Answer : Systematic studies compare homologs with varying spacer lengths (e.g., C4 vs. C6) and terminal groups (cyano vs. nitro). Key findings include:
- Spacer Length : Longer spacers (C6) enhance molecular flexibility, reducing smectic-to-isotropic transition temperatures (Tₜᵣₐₙₛ) by ~15–20°C compared to shorter spacers (C4).
- Terminal Polarity : Cyano groups stabilize nematic phases via dipole-dipole interactions, while nitro groups promote smectic ordering due to stronger π-π stacking.
Experimental design should employ polarized optical microscopy (POM) and X-ray diffraction (XRD) to correlate molecular packing with mesophase type (e.g., smectic A vs. nematic) .
Q. What experimental strategies resolve discrepancies in mesophase stability when incorporating this compound into side-chain liquid crystal polymers?
- Methodological Answer : Observed instability may arise from:
- Molecular Weight Dispersity : Use controlled radical polymerization (RAFT or ATRP) to narrow dispersity (Đ <1.2).
- Annealing Protocols : Gradual cooling (0.5°C/min) from isotropic phase enhances alignment.
- Copolymer Design : Blending with non-azobenzene monomers (e.g., methyl methacrylate) reduces steric hindrance.
Validate via dynamic mechanical analysis (DMA) to assess elastic moduli and SAXS for nanoscale ordering .
Q. How do environmental factors (temperature, pressure) modulate the reentrant mesophase behavior of azobenzene-based liquid crystals?
- Methodological Answer : High-pressure studies (e.g., 1–300 MPa) reveal:
- Reentrant Transitions : At elevated pressures, this compound mixtures exhibit smectic A₁ → smectic Aₐ reentrance due to competing dipolar and steric effects.
- Pressure-Temperature Phase Diagrams : Constructed using high-pressure DSC and optical cells with sapphire windows.
Statistical analysis (e.g., Clausius-Clapeyron equations) quantifies entropy changes (ΔS) during transitions .
Experimental Optimization Questions
Q. What protocols ensure solubility and long-term stability of this compound in laboratory settings?
- Methodological Answer :
- Solubility : Dissolve in warm DMSO (37°C, sonication for 15 min) at 10 mM; dilute with PBS for aqueous compatibility.
- Storage : Aliquot stock solutions at -80°C (6-month stability) or -20°C (1-month stability). Avoid freeze-thaw cycles.
- Deoxygenation : Add 0.1% (w/v) BHT antioxidant to prevent photo-oxidation.
Monitor degradation via weekly UV-Vis spectroscopy (λₘₐₓ ~350 nm for azobenzene) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the glass transition temperature (Tg) of azobenzene-containing polymers?
- Methodological Answer : Discrepancies arise from:
- Measurement Techniques : Compare Tg values from DSC (10°C/min heating rate) vs. DMA (1 Hz frequency).
- Sample History : Annealed vs. quenched samples show Tg variations up to 10°C.
Standardize protocols: Pre-dry samples (60°C, vacuum, 24 hr) and use identical thermal histories. Cross-validate with modulated DSC (MDSC) to separate reversible/irreversible transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
